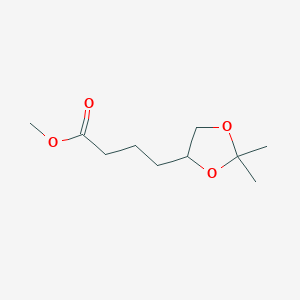
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybutanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or crystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in functional groups.
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Similar ester functionality with a different ester group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a butanoate group.
Uniqueness
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is unique due to its specific ester linkage and the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
InChI |
InChI=1S/C10H18O4/c1-10(2)13-7-8(14-10)5-4-6-9(11)12-3/h8H,4-7H2,1-3H3 |
Clave InChI |
IHQSZBISSVTIFU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCCC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




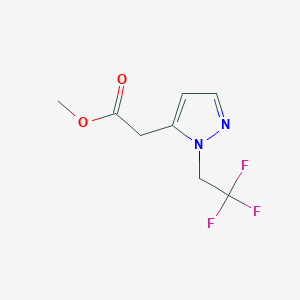
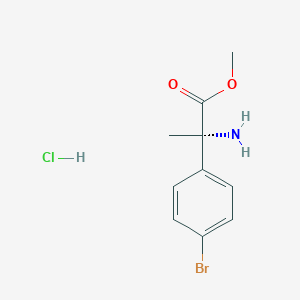

![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
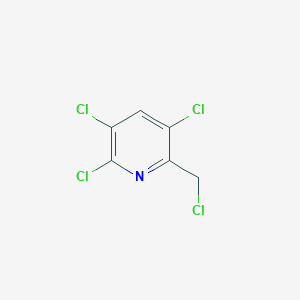
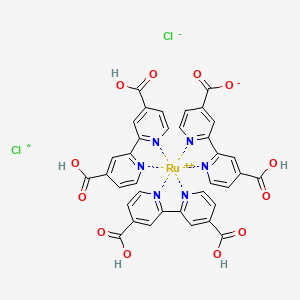
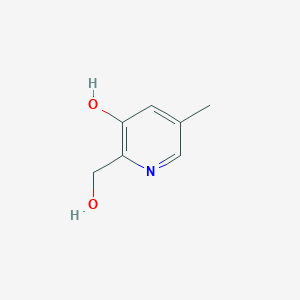


![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
